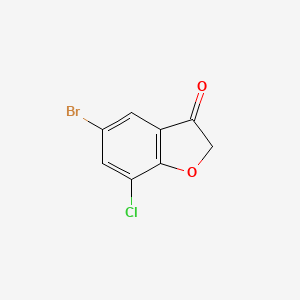

5-Bromo-7-chlorobenzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

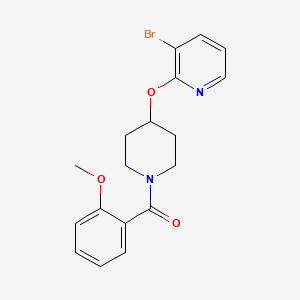

5-Bromo-7-chlorobenzofuran-3(2H)-one is a chemical compound that belongs to the family of benzofuran derivatives. It is a white crystalline powder that is used in various scientific research applications. This compound has attracted significant interest from researchers due to its various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Intermediates

A novel approach to synthesizing bromo- and iodomethyl-substituted tetrahydrofurans leverages the photolysis of N-alkenoxythiazole-2(3H)-thiones and pyridine-2(1H)-thiones. This method provides a new route for the creation of halogenated organic compounds, which can be utilized in various synthetic applications, including the production of aryl-substituted tetrahydrofurans (Hartung et al., 2003).

Organic Synthesis Building Blocks

Investigation into 1-bromo-3-buten-2-one revealed its potential as a building block for organic synthesis. It has been found useful in the creation of 5-membered-aza-heterocycles and carbocycles, offering a versatile tool for chemists to design and synthesize new compounds (Westerlund et al., 2001).

Catalysis and Chemical Reactions

The selective amination of polyhalopyridines using a palladium-xantphos complex has been demonstrated to produce high yields of aminated products. This process exemplifies the catalytic capabilities of palladium complexes in facilitating specific chemical transformations (Jianguo Ji et al., 2003).

Precursors for Heteroditopic Ligands

One-pot halomethylation of 5-substituted salicylaldehydes provides an efficient method for the preparation of heteroditopic ligands. These ligands have applications in the binding of metal salts, showcasing their utility in coordination chemistry (Qiang Wang et al., 2006).

Reduction of Biomass-Derived Compounds

Catalytic reduction of furanic compounds derived from biomass into valuable chemicals and fuels highlights the potential of hydrogenation processes in the biorefinery sector. Such transformations are crucial for the sustainable conversion of biomass into a wide range of industrially relevant products (Nakagawa et al., 2013).

Versatile Precursors for Organic Synthesis

Brominated trihalomethylenones serve as versatile precursors in the synthesis of various pyrazole derivatives, demonstrating their utility in the creation of compounds with potential biological activities (Martins et al., 2013).

Propiedades

IUPAC Name |

5-bromo-7-chloro-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETJSJMINFSMKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2869273.png)

![2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2869274.png)

![4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2869282.png)

![4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869283.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenoxy)acetate](/img/structure/B2869288.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2869292.png)

![3-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2869293.png)